REACTION_CXSMILES
|
[Mg:1].[Ca:2].[O-2:3].[Mg+2].[O-2].[Ca+2].[C:7](=[O:9])=[O:8]>O>[C:7](=[O:3])([OH:9])[O-:8].[Mg+2:1].[C:7](=[O:3])([OH:9])[O-:8].[C:7](=[O:3])([OH:9])[O-:8].[Ca+2:2].[C:7](=[O:3])([OH:9])[O-:8] |f:2.3,4.5,8.9.10,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
are roasted for 1˜5 hours at 700˜1000° C
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WAIT
|
Details
|
to digest at 50˜95° C., for 0.5˜5 hours
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to form slurry
|
Type
|
CUSTOM
|
Details
|
with reaction temperature
|
Type
|
CUSTOM
|
Details
|
controlled at 0˜50° C.
|
Type
|
CUSTOM
|
Details
|
reaction time 0.1˜5 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Ca+2].C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg:1].[Ca:2].[O-2:3].[Mg+2].[O-2].[Ca+2].[C:7](=[O:9])=[O:8]>O>[C:7](=[O:3])([OH:9])[O-:8].[Mg+2:1].[C:7](=[O:3])([OH:9])[O-:8].[C:7](=[O:3])([OH:9])[O-:8].[Ca+2:2].[C:7](=[O:3])([OH:9])[O-:8] |f:2.3,4.5,8.9.10,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
are roasted for 1˜5 hours at 700˜1000° C
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WAIT
|
Details
|
to digest at 50˜95° C., for 0.5˜5 hours
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to form slurry
|
Type
|
CUSTOM
|
Details
|
with reaction temperature
|
Type
|
CUSTOM
|
Details
|
controlled at 0˜50° C.
|
Type
|
CUSTOM
|
Details
|
reaction time 0.1˜5 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Ca+2].C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg:1].[Ca:2].[O-2:3].[Mg+2].[O-2].[Ca+2].[C:7](=[O:9])=[O:8]>O>[C:7](=[O:3])([OH:9])[O-:8].[Mg+2:1].[C:7](=[O:3])([OH:9])[O-:8].[C:7](=[O:3])([OH:9])[O-:8].[Ca+2:2].[C:7](=[O:3])([OH:9])[O-:8] |f:2.3,4.5,8.9.10,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
are roasted for 1˜5 hours at 700˜1000° C
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WAIT
|
Details
|
to digest at 50˜95° C., for 0.5˜5 hours
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to form slurry
|
Type
|
CUSTOM
|
Details
|
with reaction temperature
|
Type
|
CUSTOM
|
Details
|
controlled at 0˜50° C.
|
Type
|
CUSTOM
|
Details
|
reaction time 0.1˜5 hours
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Ca+2].C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |